molecular formula C22H25N5O7 B3029303 Disperse Red 74 CAS No. 61703-11-5

Disperse Red 74

Cat. No.: B3029303
CAS No.: 61703-11-5
M. Wt: 471.5
InChI Key: AQMBXXOAUHJZIT-UHFFFAOYSA-N
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Description

Disperse Red 74 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and acrylic. Disperse dyes are characterized by their low water solubility and the need to be applied from an aqueous dispersion. This compound is known for its vibrant red color and is widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

Target of Action

Disperse Red 74 is a nonionic dye derived from anthraquinone . It primarily targets hydrophobic fibers such as cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers . The dye has substantivity for these fibers, which means it has a strong affinity to bind and color these materials .

Mode of Action

The dyeing of hydrophobic fibers with this compound can be considered as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (fiber) . This compound is added to water with a surface-active agent to form an aqueous dispersion . The dye particles are then adsorbed onto the surface of the fibers . This interaction results in the coloring of the fibers.

Biochemical Pathways

It’s also worth noting that certain blue and violet disperse dyes with an anthraquinone structure, like this compound, can fade in the presence of nitrous oxide . This is referred to as gas fading, which is a defect of this dye .

Pharmacokinetics

Information on the pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It’s known that disperse dyes are of the smallest molecular size among all dyestuffs , which may influence their bioavailability and distribution.

Result of Action

The primary result of this compound’s action is the coloring of hydrophobic fibers. The dye imparts a red color derived from anthraquinone to the fibers . It’s used in various applications, including plastics, textiles, and cosmetics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of nitrous oxide in the environment can cause gas fading of the dye . Additionally, the use of a surface-active agent is necessary to form an aqueous dispersion of the dye, which is crucial for its dyeing action . The temperature and pH of the dye bath could also potentially affect the dyeing process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disperse Red 74 typically involves the reaction of aromatic amines with nitro compounds, followed by reduction and coupling reactions. The process begins with the nitration of an aromatic compound to introduce nitro groups, which are then reduced to amines. These amines undergo diazotization and coupling with other aromatic compounds to form the final dye structure.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions carried out in reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the dye. Dispersing agents are often added to maintain the dye in a finely divided state, which is essential for its application in dyeing processes.

Chemical Reactions Analysis

Types of Reactions: Disperse Red 74 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the dye into its corresponding amines.

    Substitution: The aromatic rings in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Electrophiles like halogens and sulfonic acids are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

Disperse Red 74 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.

Comparison with Similar Compounds

    Disperse Red 9: Another red dye derived from anthraquinone, similar in structure and application to Disperse Red 74.

    Disperse Red 11:

    Disperse Red 60: An anthraquinone dye with similar dyeing properties.

Uniqueness of this compound: this compound is unique due to its specific shade of red and its excellent dyeing properties on polyester fibers. It offers good light and wash fastness, making it a preferred choice in the textile industry. Additionally, its chemical structure allows for various modifications, enabling the development of new dyes with improved properties.

Properties

IUPAC Name

2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-15(28)23-21-14-19(6-9-22(21)27(31)32)25-24-18-4-7-20(8-5-18)26(10-12-33-16(2)29)11-13-34-17(3)30/h4-9,14H,10-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBXXOAUHJZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCOC(=O)C)CCOC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61703-11-5
Record name C.I. Disperse Red 74
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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